N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide
Overview
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
- The primary target of this compound is the cyclooxygenase (COX) enzyme . COX enzymes are crucial for converting arachidonic acid into various bioactive molecules, including prostaglandins (PGE2) and thromboxane .
- Specifically, COX-2 is induced at sites of inflammation and generates PGs that mediate inflammation and pain, while COX-1 is constitutively expressed and generates PGs involved in gastrointestinal (GI) mucosal protection .
- By selectively inhibiting COX-2 , it reduces inflammation and pain without causing significant GI side effects .
- Downstream effects include reduced inflammation, pain relief, and potential protection of GI mucosa .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, this compound has been found to interact with microbial enzymes, demonstrating antimicrobial properties .
Cellular Effects
This compound affects various types of cells and cellular processes. In cancer cells, it induces apoptosis, a programmed cell death mechanism, thereby inhibiting cell proliferation . This compound also influences cell signaling pathways, such as the NF-κB pathway, which plays a critical role in regulating immune response and inflammation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in inflammatory and immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of COX-2 enzyme, inhibiting its activity and reducing the production of pro-inflammatory mediators . Additionally, this compound interacts with microbial enzymes, disrupting their function and exerting antimicrobial effects . This compound also modulates gene expression by influencing the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity for extended periods . It may undergo degradation under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory responses and antimicrobial activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and antimicrobial effects without significant toxicity . At higher doses, it may cause adverse effects, such as gastrointestinal irritation and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydroxylation and conjugation reactions . These metabolic processes result in the formation of various metabolites, which may retain some of the parent compound’s biological activity . The compound also interacts with cofactors, such as NADPH, which are essential for its metabolic conversion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It is taken up by cells via passive diffusion and active transport processes . Once inside the cells, the compound may bind to transport proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues depend on factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it may be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . The subcellular localization of this compound is crucial for its biochemical activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide typically involves the reaction of 6-chlorobenzothiazole with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The compound can react with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Formation of substituted benzothiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Research: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
- N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide
- 5-chloro-2-(2,6-difluorophenyl)benzothiazole
Uniqueness
N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide stands out due to its unique combination of a benzothiazole ring with a difluorobenzamide moiety. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF2N2OS/c15-7-4-5-10-11(6-7)21-14(18-10)19-13(20)12-8(16)2-1-3-9(12)17/h1-6H,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKVBBNSZRTONZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393459 | |
Record name | F0301-0049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60230-31-1 | |
Record name | F0301-0049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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